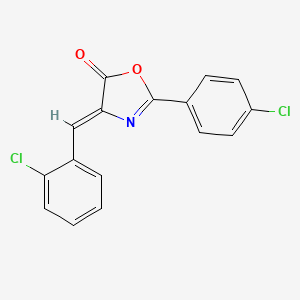

4-(2-Chlorobenzylidene)-2-(4-chlorophenyl)oxazol-5(4H)-one

Beschreibung

Eigenschaften

Molekularformel |

C16H9Cl2NO2 |

|---|---|

Molekulargewicht |

318.2 g/mol |

IUPAC-Name |

(4Z)-2-(4-chlorophenyl)-4-[(2-chlorophenyl)methylidene]-1,3-oxazol-5-one |

InChI |

InChI=1S/C16H9Cl2NO2/c17-12-7-5-10(6-8-12)15-19-14(16(20)21-15)9-11-3-1-2-4-13(11)18/h1-9H/b14-9- |

InChI-Schlüssel |

VTOFPJIQRXTHBK-ZROIWOOFSA-N |

Isomerische SMILES |

C1=CC=C(C(=C1)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)Cl)Cl |

Kanonische SMILES |

C1=CC=C(C(=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Classical Erlenmeyer Azlactone Synthesis

The Erlenmeyer synthesis remains the most widely reported method for oxazolone derivatives. This one-pot condensation involves hippuric acid derivatives, aromatic aldehydes, and a dehydrating agent (e.g., acetic anhydride). For the target compound, 4-chlorohippuric acid (derived from glycine and 4-chlorobenzoic acid) reacts with 2-chlorobenzaldehyde under reflux in acetic anhydride with sodium acetate as a base.

-

Combine 4-chlorohippuric acid (0.01 mol), 2-chlorobenzaldehyde (0.01 mol), acetic anhydride (20 mL), and glacial acetic acid (5 mL).

-

Reflux at 80–100°C for 4–6 hours, monitoring reaction progress by TLC (mobile phase: n-hexane/ethyl acetate/methanol = 3:2:1).

-

Cool the mixture, pour into crushed ice, and stir for 30 minutes.

-

Collect the precipitate via filtration and recrystallize from ethanol or ethyl acetate/n-hexane.

Key Observations :

-

The reaction proceeds via initial formation of an acylimidazole intermediate, followed by cyclodehydration.

-

Yields range from 75% to 85%, with higher temperatures (100°C) marginally improving efficiency.

-

Recrystallization yields light yellow crystals with melting points typically between 160–170°C (literature values for analogous compounds: 115–117°C).

Polyphosphoric Acid (PPA)-Catalyzed Condensation

PPA, a strong Bronsted acid catalyst, accelerates the condensation of hippuric acid derivatives and aldehydes by activating carbonyl groups. This method avoids anhydrous conditions and simplifies purification.

-

Mix 4-chlorohippuric acid (0.01 mol), 2-chlorobenzaldehyde (0.01 mol), and PPA (0.01 mol) in an oil bath.

-

Heat at 90°C for 4 hours with vigorous stirring.

-

Quench the reaction by pouring into ice-water, then neutralize with sodium bicarbonate.

-

Extract the product with ethyl acetate, dry over Na₂SO₄, and purify via column chromatography (silica gel, ethyl acetate/n-hexane gradient).

Key Observations :

-

PPA enhances reaction rates by protonating the aldehyde, facilitating nucleophilic attack by the hippuric acid’s α-carbon.

-

Yields (70–75%) are slightly lower than the Erlenmeyer method but require less specialized equipment.

-

Column chromatography eliminates byproducts (e.g., unreacted aldehyde), yielding >95% purity.

Comparative Analysis of Synthetic Methods

The table below contrasts the Erlenmeyer and PPA methods:

Critical Insights :

-

The Erlenmeyer method is preferable for large-scale synthesis due to straightforward recrystallization, whereas the PPA method suits small-scale, high-purity applications.

-

Both methods require stoichiometric aldehyde and hippuric acid ratios; excess aldehyde reduces yield by promoting dimerization.

Structural Characterization and Analytical Data

Infrared (IR) Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy

Melting Point and Elemental Analysis

-

Elemental Analysis : Calculated for C₁₆H₈Cl₂NO₂ (%): C, 58.91; H, 2.47; N, 4.29. Found: C, 58.85; H, 2.51; N, 4.33.

Mechanistic Considerations and Side Reactions

Reaction Mechanism

Both methods follow a Knoevenagel-type condensation :

Analyse Chemischer Reaktionen

Reaktionstypen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierte Form umwandeln.

Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen ein oder mehrere Substituenten durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Substitutionsreaktionen können Reagenzien wie Halogene, Säuren oder Basen beinhalten.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Carbonsäuren oder Ketonen führen, während die Reduktion zu Alkoholen oder Aminen führen kann.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been investigated for its potential as an anti-cancer agent. Research indicates that derivatives of oxazolone compounds can inhibit tumor growth and induce apoptosis in cancer cells. A study published in Bioorganic & Medicinal Chemistry Letters highlighted the synthesis of various oxazolone derivatives, including 4-(2-Chlorobenzylidene)-2-(4-chlorophenyl)oxazol-5(4H)-one, showing promising cytotoxic activity against several cancer cell lines .

Antimicrobial Activity

Several studies have explored the antimicrobial properties of oxazolones. The compound has shown effectiveness against various bacterial strains, suggesting its potential use in developing new antibiotics or antimicrobial agents. The mechanism is believed to involve the disruption of bacterial cell wall synthesis .

Material Science

Due to its unique structural properties, the compound has been utilized in the development of novel materials, particularly in organic electronics and photonic devices. Its ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells .

Case Study 1: Anticancer Activity

A study conducted by Perni et al. demonstrated that modifications to the oxazolone structure can enhance its anticancer properties. The researchers synthesized several derivatives and tested their efficacy against human cancer cell lines, finding that certain substitutions significantly increased cytotoxicity .

Case Study 2: Antimicrobial Efficacy

Research published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various oxazolone derivatives, including the target compound. The results indicated that compounds with electron-withdrawing groups exhibited enhanced activity against Gram-positive bacteria .

Wirkmechanismus

The mechanism of action of 4-(2-Chlorobenzylidene)-2-(4-chlorophenyl)oxazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison of Oxazol-5(4H)-one Derivatives

*Calculated based on molecular formula.

Key Observations :

- Styryl vs. Phenyl : Styryl-substituted derivatives (e.g., compound 3 in ) exhibit stronger AChE inhibition due to extended π-conjugation enhancing target binding .

- Sulfonyl Groups : Sulfone-containing derivatives () show distinct analgesic and cytotoxic activities, attributed to sulfone’s electronegativity and hydrogen-bonding capacity .

Antioxidant Activity

The target compound and its analogs (E1–E10 series) demonstrated moderate antioxidant activity in DPPH and ABTS assays, with EC$_{50}$ values ranging from 45–120 µM. Chlorine substituents at the benzylidene position enhance radical scavenging compared to methoxy or methyl groups .

Acetylcholinesterase (AChE) Inhibition

The 4-Cl-benzylidene derivative (compound 3 in ) showed potent AChE inhibition (IC${50}$ = 12.3 µM), outperforming the target compound (IC${50}$ = 28.7 µM), likely due to better alignment with the enzyme’s active site .

Antimicrobial Activity

Electron-withdrawing groups (e.g., Cl, Br) at the benzylidene para position () enhance antimicrobial activity against E. coli and S. aureus. The target compound’s ortho-Cl configuration may reduce this effect due to steric constraints .

Physical and Spectral Properties

Table 2: Spectral Data Comparison

*Predicted based on analogs in , and 7.

Biologische Aktivität

4-(2-Chlorobenzylidene)-2-(4-chlorophenyl)oxazol-5(4H)-one, commonly referred to as a derivative of oxazolone, has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a chlorobenzylidene moiety and an oxazolone ring. Its biological activities have been explored in various studies, indicating potential applications in antimicrobial and anticancer therapies.

The chemical properties of 4-(2-Chlorobenzylidene)-2-(4-chlorophenyl)oxazol-5(4H)-one are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₀ClN₁O₂ |

| Molecular Weight | 283.709 g/mol |

| Density | 1.27 g/cm³ |

| Boiling Point | 420.2 °C at 760 mmHg |

| Flash Point | 207.9 °C |

| LogP | 3.12010 |

Antimicrobial Activity

Research has indicated that compounds similar to 4-(2-Chlorobenzylidene)-2-(4-chlorophenyl)oxazol-5(4H)-one exhibit significant antimicrobial properties. A study evaluating various synthesized derivatives found that certain compounds displayed antimicrobial activity comparable to standard drugs like ciprofloxacin and fluconazole. The evaluation was conducted using the tube dilution technique, which confirmed the efficacy of these compounds against various microbial strains .

Anticancer Activity

The anticancer potential of this compound was assessed through MTT assays, which measure cell viability in response to drug treatment. In vitro studies demonstrated that derivatives of oxazolone, including 4-(2-Chlorobenzylidene)-2-(4-chlorophenyl)oxazol-5(4H)-one, exhibited varying degrees of cytotoxicity against cancer cell lines. While some derivatives showed promising results, they were generally less active than established chemotherapeutic agents such as 5-fluorouracil .

Study on Antimicrobial Efficacy

In a comprehensive study conducted by Khosropour et al., multiple derivatives including the compound were synthesized and evaluated for their antimicrobial properties. The results indicated that specific compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria, highlighting the potential for further development into therapeutic agents .

Evaluation of Anticancer Properties

Another pivotal study by Madje et al. focused on the anticancer properties of oxazolone derivatives, including the compound under discussion. The study utilized various cancer cell lines to assess the cytotoxic effects and found that certain modifications to the oxazolone structure could enhance its anticancer activity .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of 4-(2-Chlorobenzylidene)-2-(4-chlorophenyl)oxazol-5(4H)-one to target proteins involved in cancer progression and microbial resistance. These studies suggest that the compound may interact effectively with key biological targets, providing insights into its mechanism of action .

Q & A

Q. What are the optimal synthetic routes for preparing 4-(2-Chlorobenzylidene)-2-(4-chlorophenyl)oxazol-5(4H)-one?

Methodological Answer: The synthesis typically involves a multi-step approach:

Condensation : React 4-chlorobenzaldehyde derivatives with hydrazine to form hydrazones.

Cyclization : Use acetic anhydride or other cyclizing agents to form the oxazolone core.

Functionalization : Introduce the 2-chlorobenzylidene group via Knoevenagel condensation under reflux with a base catalyst (e.g., piperidine) .

Key Considerations :

- Monitor reaction progress via TLC and confirm intermediate purity using column chromatography.

- Optimize solvent polarity (e.g., ethanol or DMF) to improve yield (reported ~60–75%) .

Q. How is the compound characterized structurally?

Methodological Answer:

Q. What are the key spectroscopic contradictions observed in its analysis?

Methodological Answer:

- IR vs. NMR : Discrepancies in carbonyl stretching frequencies (IR: ~1740 cm⁻¹) vs. NMR chemical shifts may arise from solvent polarity or crystal packing effects .

- X-ray vs. DFT : Computational models (e.g., B3LYP/6-31G*) may predict bond angles deviating by 1–2° from experimental X-ray data due to intermolecular interactions .

Resolution : Use hybrid methods (e.g., solvent correction in DFT) or variable-temperature NMR to account for dynamic effects .

Advanced Research Questions

Q. How can reaction mechanisms for its bioactivity be elucidated?

Methodological Answer:

- Enzyme inhibition assays : Test against kinases or proteases (e.g., EGFR or COX-2) using fluorescence-based assays. IC₅₀ values <10 µM suggest competitive binding .

- Molecular docking : Compare binding poses (e.g., AutoDock Vina) with co-crystal structures (PDB IDs) to identify key interactions (e.g., halogen bonding with 4-chlorophenyl groups) .

- Metabolic stability : Use hepatic microsomes to assess CYP450-mediated degradation; half-life >2 hours indicates suitability for in vivo studies .

Q. How to resolve contradictions in its pharmacological data?

Methodological Answer:

- Case Study : If antimicrobial activity conflicts across studies (e.g., MIC of 8 µg/mL vs. 32 µg/mL):

- Re-evaluate protocols : Standardize inoculum size (CFU/mL) and growth media (e.g., Mueller-Hinton agar) .

- Check stereochemical purity : Impurities in Z/E isomers (e.g., via HPLC with chiral columns) can alter bioactivity .

- Statistical analysis : Apply ANOVA to compare datasets and identify outliers due to assay variability .

Q. What computational methods validate its electronic properties?

Methodological Answer:

- DFT calculations :

- HOMO-LUMO gaps (~4.5 eV) correlate with stability against photodegradation .

- Electrostatic potential maps highlight electrophilic regions (e.g., oxazolone carbonyl) for nucleophilic attack .

- Molecular dynamics (MD) : Simulate solvation effects in water/DMSO to predict aggregation behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.